benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate
CAS No.: 1808957-45-0
Cat. No.: VC3116058
Molecular Formula: C22H23BrN2O2
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1808957-45-0 |
---|---|
Molecular Formula | C22H23BrN2O2 |
Molecular Weight | 427.3 g/mol |
IUPAC Name | benzyl 4-[(5-bromoindol-1-yl)methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C22H23BrN2O2/c23-20-6-7-21-19(14-20)10-13-25(21)15-17-8-11-24(12-9-17)22(26)27-16-18-4-2-1-3-5-18/h1-7,10,13-14,17H,8-9,11-12,15-16H2 |
Standard InChI Key | UYYIQQRAVLTONX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate features a distinctive molecular architecture comprising three main structural components: a 5-bromoindole moiety, a piperidine ring, and a benzyloxycarbonyl (Cbz) protecting group. The bromine atom at the 5-position of the indole ring significantly influences its biological activity and chemical reactivity.
The compound has the molecular formula C₂₂H₂₃BrN₂O₂ and a molar mass of approximately 427.33 g/mol. Its structure incorporates several key functional groups that contribute to its reactivity profile and potential applications in medicinal chemistry.
Table 1: Physicochemical Properties of Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate
Property | Value |
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Molecular Formula | C₂₂H₂₃BrN₂O₂ |
Molecular Weight | 427.33 g/mol |
Physical Appearance | Crystalline solid |
Functional Groups | Indole, bromine, piperidine, carbamate |
Solubility | Soluble in organic solvents (DMSO, DMF, THF) |
Structural Features | 5-bromoindole moiety, piperidine ring, benzyloxycarbonyl group |
The presence of the bromine atom at the 5-position of the indole ring creates a distinctive electron distribution pattern, which influences both its spectroscopic properties and its potential interactions with biological targets. This substitution pattern is common in pharmaceutical compounds and provides a site for further chemical modifications through various coupling reactions.
Synthesis Methods
The synthesis of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, drawing on established methodologies for indole functionalization and piperidine derivatization. Based on synthetic approaches used for structurally related compounds, several potential routes can be proposed.
One common synthetic pathway involves the reaction between a suitably protected 4-(hydroxymethyl)piperidine derivative and 5-bromoindole under appropriate conditions. This approach utilizes the nucleophilicity of the indole nitrogen for alkylation.
Table 2: Potential Synthetic Routes for Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate
Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range |
---|---|---|---|
Direct alkylation | 5-bromoindole, benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate, NaH | DMF, 0-25°C, 12-24h | 60-85% |
SN2 displacement | 5-bromoindole, benzyl 4-(tosyloxymethyl)piperidine-1-carboxylate, K2CO3 | DMF, 60-80°C, 6-12h | 55-75% |
Mitsunobu reaction | 5-bromoindole, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, DIAD, PPh3 | THF, 0-25°C, 8-12h | 50-70% |
A practical synthesis might involve the following steps:
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Protection of 4-piperidinemethanol with benzyl chloroformate to form benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Activation of the hydroxyl group using methanesulfonyl chloride
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Displacement with 5-bromoindole using sodium hydride as a base in DMF
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Purification by column chromatography
Similar synthetic approaches have been documented for related compounds. For instance, the preparation of tert-butyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate would follow analogous chemistry, differing only in the protecting group .
Chemical Reactivity
The chemical reactivity of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate is primarily determined by its functional groups. The piperidine ring can undergo nucleophilic substitutions, while the bromine atom on the indole participates in electrophilic aromatic substitution reactions. Additionally, the carbamate group exhibits characteristic reactivity under various conditions.
The compound contains several reactive sites that can be exploited for further functionalization:
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The bromine atom at C-5 of the indole serves as an excellent handle for cross-coupling reactions including Suzuki, Stille, and Sonogashira protocols, enabling the introduction of various carbon-based substituents.
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The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen can be selectively removed under hydrogenolysis conditions, providing access to the free piperidine for further modifications.
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The indole core can participate in electrophilic aromatic substitution reactions at positions C-2 and C-3, although the existing substitution pattern may influence regioselectivity.
Table 3: Reactivity Profile of Key Functional Groups
Functional Group | Reaction Type | Conditions | Expected Products |
---|---|---|---|
5-Br-Indole | Suzuki coupling | Pd(0) catalyst, arylboronic acid, base | 5-aryl indole derivatives |
5-Br-Indole | Sonogashira coupling | Pd(0)/Cu(I) catalysts, terminal alkyne | 5-alkynyl indole derivatives |
Cbz group | Hydrogenolysis | H2, Pd/C, ethanol/ethyl acetate | N-deprotected piperidine |
Cbz group | Acidolysis | HBr/AcOH | N-deprotected piperidine |
Indole C-2/C-3 | Electrophilic substitution | Lewis acids, electrophiles | C-2/C-3 substituted derivatives |
The benzyl group can be cleaved under hydrogenation conditions using catalysts such as Pd/C or Pd(OH)2/C, as demonstrated in similar compounds . This selective deprotection strategy is valuable for generating derivatives with modified properties.
Biological and Pharmacological Activities
Compounds with structural features similar to benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate have demonstrated diverse biological activities, particularly in pharmacological studies. The indole moiety is often associated with serotonin receptor interactions, which may contribute to potential therapeutic effects in neurological disorders.
While specific biological activity data for the exact compound is limited in the available literature, structure-activity relationship studies of related compounds provide insights into potential applications:
Table 4: Potential Biological Activities Based on Structural Features
The presence of the 5-bromo substituent may enhance binding to specific protein targets through halogen bonding interactions. Additionally, the piperidine ring provides a flexible linker that can adopt various conformations to optimize target binding.
Research on related compounds has indicated potential applications in drug development targeting neurological disorders and cancer. For instance, some indole derivatives have been investigated as neuroprotective agents, while others show promise as anti-cancer compounds through various mechanisms including kinase inhibition .
Analytical Characterization
Several analytical techniques are essential for the characterization and quality assessment of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate. These methods provide critical information about the compound's identity, purity, and structural features.
Table 5: Analytical Techniques for Characterization
Technique | Information Provided | Expected Key Features |
---|---|---|
1H NMR Spectroscopy | Proton environments | Aromatic signals (7.0-8.0 ppm), CH2 linking indole to piperidine (4.0-5.0 ppm), piperidine signals (1.5-3.5 ppm), benzyl CH2 (5.0-5.2 ppm) |
13C NMR Spectroscopy | Carbon environments | Carbonyl carbon (155-160 ppm), aromatic carbons (110-140 ppm), CH2 signals (30-70 ppm) |
Mass Spectrometry | Molecular weight, fragmentation pattern | M+ ion showing characteristic bromine isotope pattern, fragments from cleavage of key bonds |
HPLC | Purity assessment | Single peak with >95% area for pure compound |
IR Spectroscopy | Functional group identification | C=O stretching (1690-1730 cm-1), aromatic C=C (1450-1600 cm-1) |
For compounds similar to benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate, characterization data typically includes 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular formula and structure . The bromine atom creates a distinctive isotope pattern in mass spectrometry, with M and M+2 peaks of nearly equal intensity, providing a clear diagnostic feature.
Applications in Scientific Research
Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate has several potential applications in scientific research, particularly in medicinal chemistry and drug discovery programs. Its unique structural features make it valuable in various contexts:
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As a building block or intermediate in the synthesis of more complex molecules with targeted biological activities.
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In structure-activity relationship (SAR) studies to develop compounds with improved potency and selectivity.
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As a scaffold for the development of chemical probes to study biological systems.
The compound's modular structure allows for systematic modifications to optimize properties for specific applications. For instance, the bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions, enabling the generation of diverse compound libraries for screening.
In medicinal chemistry, compounds with similar structures have been investigated for their potential as anti-cancer agents, neuroprotective agents, and modulators of neurotransmitter systems. The presence of both the piperidine and indole moieties makes this compound particularly interesting for CNS-targeted drug discovery.
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the properties and potential applications of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate:
Table 6: Structurally Related Compounds and Their Properties
These structural analogs offer insights into potential modifications that could alter the biological activity or physicochemical properties of the core scaffold. For example, replacing the bromine with other halogens or functional groups could modulate lipophilicity and target selectivity. Similarly, variations in the linker between the piperidine and indole moieties might affect conformational flexibility and binding properties.
Synthetic procedures developed for these related compounds can often be adapted for the preparation of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate and its derivatives, facilitating efficient exploration of structure-activity relationships.
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